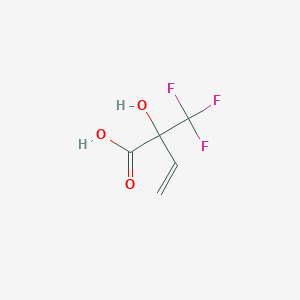

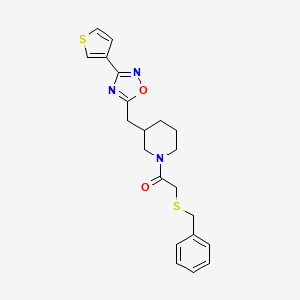

![molecular formula C15H13N3OS B2868060 3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 948165-69-3](/img/structure/B2868060.png)

3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide” is a chemical compound with the CAS Number: 948165-69-3 . It has a molecular weight of 283.35 .

Synthesis Analysis

In a study, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . The reaction involved heating thiophene-2-carboxamides in formic acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13N3OS/c1-9-4-2-5-10(8-9)18-14(19)13-12(16)11-6-3-7-17-15(11)20-13/h2-8H,16H2,1H3,(H,18,19) .Chemical Reactions Analysis

The compound is likely to be involved in reactions mediated through CDK8 inhibition .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Antiproliferative Activity

3-Amino-2-arylcarboxamide-thieno[2,3-b]pyridines, including variants like 3-Amino-N-(3-Methylphenyl)Thieno[2,3-b]Pyridine-2-Carboxamide, have demonstrated significant antiproliferative properties. They are known to act against the phospholipase C enzyme, a target in cancer research. Modifications at certain positions in these compounds can lead to greater antiproliferative activity. This suggests their potential use in developing anticancer treatments (van Rensburg et al., 2017).

Synthesis and Structural Analysis

New methods for synthesizing functionalized thieno[2,3-b]pyridines have been developed. These methods involve multicomponent condensation reactions and lead to various derivatives of the original compound. The molecular structures of these derivatives have been studied through X-ray structural analysis, contributing to our understanding of their chemical properties and potential applications (Dyachenko et al., 2019).

Reactions and Derivatives

The compound has been used in various chemical reactions to produce new derivatives. These reactions include treatment with chloroacetyl chloride and sodium azide, leading to the formation of novel compounds with potential biological activities. Such studies expand the range of possible applications for these chemicals in pharmaceutical and chemical research (Lukina et al., 2017).

Antianaphylactic Activity

Some derivatives of this compound have shown promising antianaphylactic activity. This indicates potential therapeutic applications in treating allergic reactions and related conditions (Wagner et al., 1993).

Oxidation and Dimerization

Oxidation of the compound with bleach has been observed to lead to the formation of dimeric derivatives. This unusual reaction pathway might have implications for synthetic chemistry and the development of new compounds with unique properties (Stroganova et al., 2019).

Mechanism of Action

Target of Action

The primary target of 3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide is the phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme . This enzyme plays a crucial role in cell motility, which is important for the invasion and dissemination of tumor cells .

Mode of Action

The compound acts as a putative inhibitor of the PLC-γ enzyme . By inhibiting this enzyme, it disrupts cell motility, thereby potentially preventing the spread of cancer cells .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It has been observed to induce a shift from lipid to glucose metabolism in cancer stem cells . This shift can have significant downstream effects, including changes in energy production and utilization within the cell .

Result of Action

The compound has demonstrated significant cytotoxicity against cancer cell lines . It induces apoptosis, or programmed cell death, in a majority of treated cells . Additionally, it has been observed to decrease the percentage of cancer stem cells in certain cell lines , which could potentially reduce tumor resistance.

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-9-4-2-5-10(8-9)18-14(19)13-12(16)11-6-3-7-17-15(11)20-13/h2-8H,16H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPNNPGTGWQXDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

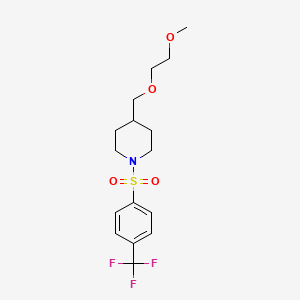

![4-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2867977.png)

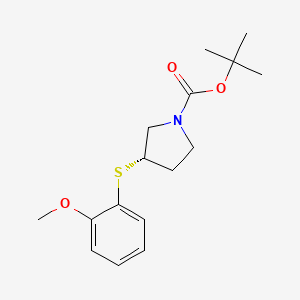

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2867980.png)

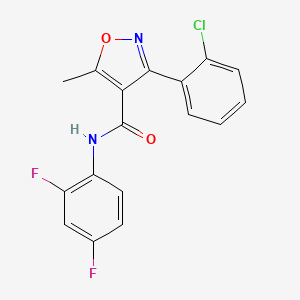

![N-(2,4-difluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2867983.png)

![N-(2-ethylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2867988.png)

![2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2867991.png)

![(3r,5r,7r)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)adamantane-1-carboxamide](/img/structure/B2867998.png)

![Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-hydroxyacrylate](/img/structure/B2867999.png)

![3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2868000.png)